

Application Notes and Protocols: High-Purity DL-Glyceraldehyde 3-Phosphate

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Compound of Interest		
Compound Name:	DL-Glyceraldehyde 3-phosphate	
Cat. No.:	B091680	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources, applications, and experimental protocols for high-purity **DL-Glyceraldehyde 3-phosphate** (DL-G3P). DL-G3P is a pivotal intermediate in central metabolic pathways, making it a critical reagent in various research and drug development applications.[1][2][3]

Commercial Sources and Specifications

High-purity **DL-Glyceraldehyde 3-phosphate** is available from several commercial suppliers, typically as a solution in water. The following table summarizes key information from various sources.



Supplier	CAS Number	Molecular Formula	Molecular Weight	Concentra tion/Form ulation	Storage Temperatu re	Stability
Smolecule	591-59-3	СзН7О6Р	170.06 g/mol	Not specified	Not specified	Not specified
Cayman Chemical	591-59-3	С₃Н₂О₅Р	170.1 g/mol	50 mg/ml solution in water	-20°C	≥ 2 years
Sigma- Aldrich	591-59-3	С₃Н₂О₅Р	170.06 g/mol	45-55 mg/mL in H ₂ O	-20°C	Not specified
GlpBio	591-59-3	СзН7О6Р	170.1 g/mol	50 mg/ml in water	-20°C	Not specified

Note: Purity and other specifications can be lot-specific and should be confirmed with the supplier via the Certificate of Analysis.[4]

Physicochemical Properties

Property	Value
IUPAC Name	(2-hydroxy-3-oxopropyl) dihydrogen phosphate
Synonyms	G3P, GADP, 3-Phosphoglyceraldehyde, (±)-2- Hydroxy-3-(phosphonooxy)propanal
Solubility	50 mg/mL in water[2][5]
Appearance	Colorless liquid[6]

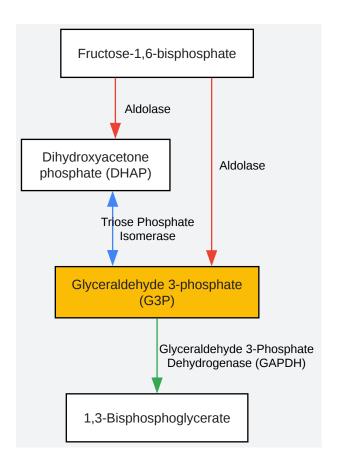
Application Notes

DL-Glyceraldehyde 3-phosphate is a versatile molecule with applications spanning basic metabolic research to drug discovery.

Central Role in Glycolysis and Gluconeogenesis



DL-Glyceraldehyde 3-phosphate is a key three-carbon intermediate in the glycolysis and gluconeogenesis pathways.[2][3] In glycolysis, fructose-1,6-bisphosphate is cleaved by aldolase to produce dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate. DHAP is then isomerized to glyceraldehyde 3-phosphate by triose phosphate isomerase.[1][2] Subsequently, glyceraldehyde 3-phosphate is oxidized and phosphorylated to form 1,3-bisphosphoglycerate by the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a crucial energy-yielding step.[2][7] Its central position makes it an essential substrate for studying these pathways and the enzymes involved.[1]



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Caption: Key steps in glycolysis involving Glyceraldehyde 3-phosphate.

Substrate for GAPDH Activity Assays

Due to its role as the direct substrate for GAPDH, **DL-Glyceraldehyde 3-phosphate** is a critical reagent for measuring the activity of this enzyme. GAPDH activity assays are widely used in research to study metabolic function and as a control in various experimental settings.



Deregulation of GAPDH activity has been linked to several diseases, including cancer and neurodegenerative disorders, making it a potential therapeutic target.[8]

Enzyme Inhibition Studies

DL-Glyceraldehyde 3-phosphate has been shown to be a time-dependent inhibitor of both the cationic and anionic isozymes of aspartate aminotransferase.[5] This inhibitory action can be valuable for researchers studying the kinetics and regulation of this enzyme.

Enzyme Isozyme	Inhibition Constant (Ki)
Aspartate Aminotransferase (cationic, pyridoxamine form)	0.084 mM[5]
Aspartate Aminotransferase (anionic, pyridoxamine form)	0.39 mM[5]

Antimicrobial Research

At a concentration of 2.5 mM, **DL-glyceraldehyde 3-phosphate** exhibits a bactericidal effect on Escherichia coli.[5][9] The biologically active L-enantiomer enters the cell via the glycerol 3-phosphate transport system.[9] This property makes it a compound of interest in antimicrobial research and for studying bacterial metabolic pathways as potential drug targets.[9]

Experimental Protocols

Protocol: Enzymatic Assay of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol is adapted from methods used to determine GAPDH activity by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[10]

Principle:

Glyceraldehyde-3-phosphate + NAD+ + Pi <-> 1,3-Bisphosphoglycerate + NADH + H+

The rate of NADH formation is directly proportional to the GAPDH activity and is measured spectrophotometrically.



Reagents:

- Assay Buffer: 0.015 M Sodium pyrophosphate buffer, pH 8.5, containing 0.03 M sodium arsenate.
- NAD+ Solution: 7.5 mM NAD+. (Note: Use an analytical grade of NAD+ and account for the correct molecular weight based on its salt form and hydration).[10]
- Substrate Solution: 0.015 M DL-Glyceraldehyde 3-phosphate (which corresponds to 7.5 mM of the active D-isomer).[10]
- Dithiothreitol (DTT) Solution: 0.1 M DTT.
- Enzyme Sample: Cell or tissue lysate containing GAPDH, diluted in the Assay Buffer to a suitable concentration (e.g., 10-30 μg/ml).[10]

Procedure:

- Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.[10]
- Reaction Mixture Preparation: In a cuvette, pipette the following reagents:
 - Assay Buffer: 2.6 ml
 - 7.5 mM NAD+ Solution: 0.1 ml
 - 0.1 M DTT Solution: 0.1 ml
 - Enzyme Sample: 0.1 ml
- Incubation: Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the solution to reach thermal equilibrium and to establish a blank rate.[10]
- Initiate Reaction: At time zero, add 0.1 ml of the 0.015 M **DL-Glyceraldehyde 3-phosphate** solution to the cuvette and mix immediately.[10]
- Data Collection: Record the increase in absorbance at 340 nm for 3-5 minutes.







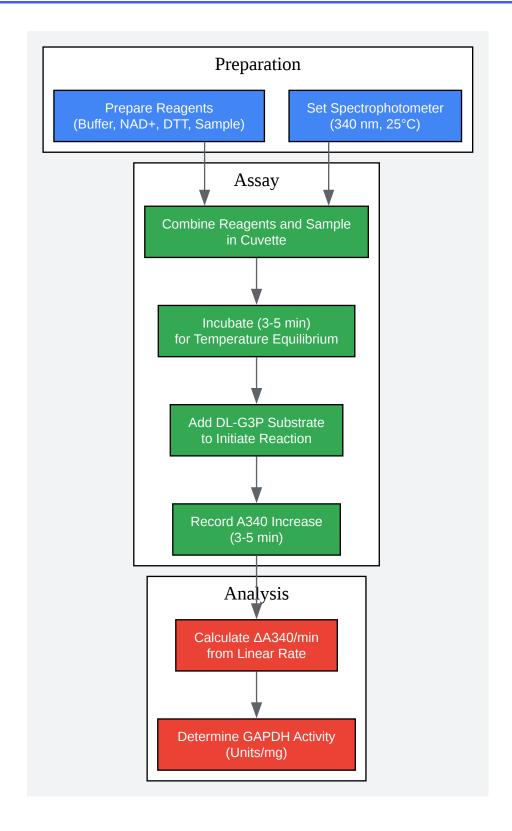
• Analysis: Determine the rate of change in absorbance per minute (ΔA_{340} /min) from the initial linear portion of the curve.[10]

Calculation of Enzyme Activity:

Units/mg = $(\Delta A_{340}/min)$ / $(6.22 \times mg enzyme/ml reaction mixture)$

Where 6.22 is the millimolar extinction coefficient for NADH at 340 nm.





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Caption: Workflow for the enzymatic assay of GAPDH activity.



Handling and Storage

Handling:

- Handle in accordance with good industrial hygiene and safety practices.[11]
- Use personal protective equipment, such as gloves and tightly fitting safety goggles.[11]
- Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[11]
- Wash hands before breaks and at the end of the workday.[11]

Storage:

- Store at -20°C in a cool, dry, and well-ventilated place.[2][11]
- Keep the container tightly closed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11]
- For solutions, it is recommended to store them in separate aliquots to avoid repeated freezethaw cycles.[5]

Disposal:

 Dispose of contaminated material as hazardous waste according to local regulations. Do not let the product enter drains.[11][12]

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